molecular formula C4H3FN2S B12327027 2-fluoro-2H-pyrazine-3-thione

2-fluoro-2H-pyrazine-3-thione

Cat. No.: B12327027
M. Wt: 130.15 g/mol
InChI Key: FATFXFKGBPGELS-UHFFFAOYSA-N
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Description

2-fluoro-2H-pyrazine-3-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-2H-pyrazine-3-thione typically involves the introduction of a fluorine atom into a pyrazine ring. One common method is the fluorination of pyrazine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-2H-pyrazine-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or thio-substituted pyrazine derivatives.

Scientific Research Applications

2-fluoro-2H-pyrazine-3-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-fluoro-2H-pyrazine-3-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of the target proteins. The thione group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-2H-pyrazine-3-thione
  • 2-bromo-2H-pyrazine-3-thione
  • 2-iodo-2H-pyrazine-3-thione

Uniqueness

2-fluoro-2H-pyrazine-3-thione is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical transformations.

Properties

Molecular Formula

C4H3FN2S

Molecular Weight

130.15 g/mol

IUPAC Name

2-fluoro-2H-pyrazine-3-thione

InChI

InChI=1S/C4H3FN2S/c5-3-4(8)7-2-1-6-3/h1-3H

InChI Key

FATFXFKGBPGELS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(C(=S)N=C1)F

Origin of Product

United States

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